2-(4-Methoxyphenyl)-2-methylpropanenitrile

Lipophilicity Drug Design Physicochemical Property

2-(4-Methoxyphenyl)-2-methylpropanenitrile is a tertiary benzylic nitrile classified as an arylacetonitrile derivative. It is a key organic synthesis intermediate, primarily utilized in pharmaceutical and agrochemical research and development.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 5351-07-5
Cat. No. B1296234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-2-methylpropanenitrile
CAS5351-07-5
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3
InChIKeyCDCRUVGWQJYTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS 5351-07-5): Procurement Specifications and Key Properties


2-(4-Methoxyphenyl)-2-methylpropanenitrile is a tertiary benzylic nitrile classified as an arylacetonitrile derivative. It is a key organic synthesis intermediate, primarily utilized in pharmaceutical and agrochemical research and development . Its structure features a p-methoxyphenyl group and a gem-dimethyl substituted alpha-carbon, which confers distinct physicochemical properties compared to its primary nitrile and unsubstituted phenyl analogs. The compound is typically available as a colorless to pale yellow liquid with a purity of ≥95% to 98% from commercial vendors [1].

Intermediate with gem-dimethyl motif Supports metabolically stable, lipophilic building-block selection
Liquid at ambient conditions Compatible with automated synthesis and liquid-handling platforms
High-purity commercial grade Supports reliable multi-step synthesis outcomes

Why 2-(4-Methoxyphenyl)-2-methylpropanenitrile Cannot Be Replaced by Generic Arylacetonitriles


The alpha,alpha-dimethyl substitution in 2-(4-Methoxyphenyl)-2-methylpropanenitrile creates a quaternary carbon center adjacent to the nitrile group. This structural feature significantly alters its physicochemical profile compared to generic arylacetonitriles like 4-Methoxyphenylacetonitrile (CAS 104-47-2). Specifically, the gem-dimethyl group increases lipophilicity (LogP) and steric bulk, which directly impacts its behavior in chemical reactions and biological systems [1]. Consequently, substituting this compound with a simpler, non-methylated analog will lead to different reaction kinetics, altered metabolic stability in a drug candidate, and changes in membrane permeability, making it a non-interchangeable building block in advanced synthesis .

Reaction kinetics may shift Steric bulk from gem‑dimethyl substitution alters nitrile reactivity relative to primary arylacetonitriles
Metabolic stability profile may differ Alpha‑quaternary center may reduce oxidative metabolism compared with non‑methylated analogs
Physical handling incompatibility Liquid vs. solid phase difference versus demethylated or hydroxy analogs limits direct substitution in automated workflows

Quantitative Differentiation of 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS 5351-07-5) vs. Key Analogs


LogP Comparison: 2-(4-Methoxyphenyl)-2-methylpropanenitrile vs. Unsubstituted Phenyl Analog

The gem-dimethyl substitution significantly increases the compound's lipophilicity. The calculated octanol-water partition coefficient (LogP) for 2-(4-Methoxyphenyl)-2-methylpropanenitrile is 2.06, compared to its unsubstituted phenyl analog, 2-Methyl-2-phenylpropanenitrile, which has a reported LogP of approximately 2.0 [1]. This demonstrates a quantifiable difference in a critical drug-likeness parameter.

Lipophilicity (LogP)
Data to verify
Target
LogP 2.06–2.50
vs
Unsub. phenyl analog
LogP ~2.0
Supports lipophilicity screening context
Predicted values; confirm experimentally
Lipophilicity Drug Design Physicochemical Property

Physical State Differential: Liquid vs. Solid Handling for Analog

The target compound is a liquid at standard temperature, whereas its demethylated analog is a solid. 2-(4-Methoxyphenyl)-2-methylpropanenitrile has a reported melting point of -26°C, while 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a solid with a melting point range of 69-71 °C . This phase difference directly impacts handling, purification, and formulation workflows.

Melting Point
Data to verify
Target
−26 °C (liquid)
vs
4‑Hydroxy analog
69–71 °C (solid)
Phase difference may support liquid‑handling workflow selection
>95 °C difference; verify phase at intended use temperature
Process Chemistry Formulation Physical Property

Synthetic Utility: Quantified Yield in a Key Reduction Step

This compound is a documented intermediate in the synthesis of pharmacologically relevant amines. In a specific, reported procedure, 2-(4-Methoxyphenyl)-2-methylpropanenitrile was reduced to the corresponding amine in an 86% isolated yield . This serves as a verifiable performance benchmark for synthetic planning.

Reduction Yield
Reported
86%
LiAlH₄, Et₂O, 0–20 °C, 4 h
Supports yield optimization in amine synthesis steps
Benchmark from US2018/111905; yields may vary with scale
Synthetic Methodology Process Development Amine Synthesis

Thermal Stability: Boiling Point Comparison with 4-Methoxyphenylacetonitrile

The alpha-methyl substitution in the target compound influences its boiling point compared to the non-methylated analog. 2-(4-Methoxyphenyl)-2-methylpropanenitrile has a reported boiling point of 284.9 °C (at 760 mmHg) [1], which is similar to 4-Methoxyphenylacetonitrile (286-287 °C) , but the absence of acidic alpha-protons in the target compound imparts greater stability under basic conditions, a difference that is structurally inherent but not directly quantified here.

Boiling Point & Stability
Class-level inference
Target
BP ~284.9 °C
vs
4‑Methoxyphenylacetonitrile
BP 286–287 °C
Similar boiling point; alpha‑quaternary imparts base stability
Tertiary nitrile resists base‑catalyzed side reactions
Thermal Analysis Process Safety Purification

Optimal Research Applications for 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS 5351-07-5)


Synthesis of Gem-Dimethyl Substituted Pharmacophores

This compound is ideally suited for medicinal chemistry projects seeking to incorporate a metabolically stable, lipophilic gem-dimethyl motif. Its use as an intermediate is documented in the synthesis of compounds for central nervous system disorders, where the alpha-methyl groups can hinder metabolic N-dealkylation and increase target residence time [1]. The quantified LogP value of 2.06-2.49 supports its selection for optimizing blood-brain barrier penetration.

Precursor for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Derivatives

The compound serves as a direct and high-yielding precursor to the corresponding primary amine, 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, which is a valuable building block for further derivatization (e.g., amide bond formation, reductive amination) . The reported 86% yield for this reduction step provides a reliable and scalable synthetic route.

Development of Liquid-Phase Organic Synthesis (LPOS) Methodologies

Due to its low melting point (-26°C) and liquid state at room temperature, this compound is an excellent candidate for use in automated synthesis platforms and flow chemistry applications that require liquid reagents . This physical property differentiates it from solid analogs and simplifies its integration into high-throughput experimentation workflows.

Stable Intermediate for Base-Mediated Reactions

As a tertiary benzylic nitrile, 2-(4-Methoxyphenyl)-2-methylpropanenitrile is stable to strong bases due to the absence of alpha-protons. This makes it a preferred intermediate for reactions requiring strongly basic conditions, such as deprotonation of other functional groups or alkylations elsewhere in a molecule, where a primary or secondary nitrile would undergo side reactions [2].

Application
Selection Property
Validation Focus
Gem‑dimethyl pharmacophore synthesis
Lipophilic, metabolically stable scaffold
Assess metabolic stability and lipophilicity profile
Precursor to 2‑(4‑methoxyphenyl)‑2‑methylpropan‑1‑amine
Nitrile‑to‑amine reduction yield
Verify reduction yield and purity under chosen conditions
Liquid‑phase synthesis workflows
Liquid state at ambient temperature
Confirm liquid handling and freezing‑point compatibility
Base‑mediated reaction sequences
Alpha‑quaternary stability under basic conditions
Evaluate resistance to base‑catalyzed side reactions

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